ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate
Description
IUPAC Nomenclature and Systematic Identification
The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, with the official name being this compound. This nomenclature precisely describes the structural arrangement, indicating the presence of an ethyl ester group attached to the carboxylic acid functionality at position 2 of the indole ring system. The bromine substitution occurs at position 7, while a methyl group occupies position 5 of the indole core structure.
The compound has been assigned several systematic identifiers for database cataloging and research purposes. The PubChem Compound Identifier number is 12512449, providing a unique numerical designation within the PubChem chemical database. Additionally, the compound possesses a distinct Chemical Abstracts Service registry number 15936-72-8, which serves as a universal identifier across multiple chemical databases and literature sources.
The International Chemical Identifier string provides a standardized representation of the molecular structure: InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3. This identifier encodes the complete connectivity information and can be used to reconstruct the molecular structure algorithmically. The corresponding InChIKey, DYIFCUFDYHGQAX-UHFFFAOYSA-N, represents a hashed version of the InChI string that provides a more compact identifier while maintaining uniqueness.
The Simplified Molecular Input Line Entry System notation for this compound is CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br. This linear notation system allows for efficient storage and searching of chemical structures in databases and provides an unambiguous representation of the molecular connectivity pattern.
Molecular Formula and Weight Analysis
The molecular formula of this compound is C₁₂H₁₂BrNO₂, indicating the presence of twelve carbon atoms, twelve hydrogen atoms, one bromine atom, one nitrogen atom, and two oxygen atoms. This empirical formula reflects the compound's composition and provides essential information for stoichiometric calculations and analytical determinations.
The molecular weight of this compound is 282 daltons, calculated from the sum of atomic masses of all constituent atoms. This molecular weight falls within the range typical for small organic molecules and pharmaceutical intermediates, making it suitable for various analytical techniques including mass spectrometry and nuclear magnetic resonance spectroscopy.
| Atomic Component | Count | Atomic Mass (amu) | Contribution to Molecular Weight |
|---|---|---|---|
| Carbon | 12 | 12.011 | 144.132 |
| Hydrogen | 12 | 1.008 | 12.096 |
| Bromine | 1 | 79.904 | 79.904 |
| Nitrogen | 1 | 14.007 | 14.007 |
| Oxygen | 2 | 15.999 | 31.998 |
| Total | 28 | - | 282.137 |
The elemental composition analysis reveals that carbon constitutes approximately 51.1% of the molecular weight, while bromine contributes approximately 28.3%, making it the second most significant contributor by mass. The presence of the heavy bromine atom significantly influences the compound's physical properties, including density and refractive index, compared to non-halogenated analogs.
The degree of unsaturation for this compound is eight, calculated from the molecular formula using the standard formula: (2C + 2 + N - H - X)/2, where C represents carbon atoms, N represents nitrogen atoms, H represents hydrogen atoms, and X represents halogen atoms. This high degree of unsaturation reflects the aromatic character of the indole ring system and the presence of the carbonyl group in the ester functionality.
Crystallographic Data and Spatial Arrangement
The three-dimensional spatial arrangement of this compound can be understood through analysis of its structural components and comparison with related indole-2-carboxylate compounds that have been characterized crystallographically. The indole ring system forms the central structural motif, consisting of a benzene ring fused to a pyrrole ring in a planar configuration.
Based on crystallographic studies of similar indole-2-carboxylate compounds, the molecular structure exhibits near-planarity across the indole ring system with minimal deviation from coplanarity. The ethyl carboxylate substituent at position 2 typically adopts a conformation that minimizes steric interactions while allowing for potential intermolecular hydrogen bonding through the carbonyl oxygen atom.
The bromine atom at position 7 and the methyl group at position 5 introduce specific steric and electronic effects that influence the overall molecular geometry. The bromine substituent, being significantly larger than hydrogen, may cause slight distortions in the bond angles within the benzene ring of the indole system. The van der Waals radius of bromine (1.85 Å) is considerably larger than that of hydrogen (1.20 Å), resulting in increased steric bulk that affects molecular packing in the solid state.
Crystal packing analysis of related ethyl indole-2-carboxylate compounds reveals the formation of hydrogen-bonded dimers through interactions between the indole nitrogen-hydrogen group and the carbonyl oxygen atom of the ester functionality. These interactions typically result in centrosymmetric ring motifs with characteristic hydrogen bond geometries. The presence of the bromine and methyl substituents in the 7- and 5-positions, respectively, may modify these packing arrangements by introducing additional steric constraints and potential halogen bonding interactions.
The molecular planarity is characterized by root-mean-square deviations of non-hydrogen atoms typically less than 0.03 Å from the best-fit plane through the indole ring system. This planarity facilitates potential π-π stacking interactions between adjacent molecules in the crystal structure, though the presence of substituents may reduce the efficiency of such interactions compared to unsubstituted indole derivatives.
Tautomeric Forms and Resonance Structures
Indole derivatives, including this compound, can exist in multiple tautomeric forms, with the most significant being the 1H-indole and 3H-indole tautomers. The 1H-indole form, which is indicated in the compound's systematic name, represents the predominant tautomer under normal conditions, with the hydrogen atom bonded to the nitrogen atom at position 1 of the indole ring system.
The 3H-indole tautomer involves migration of the hydrogen from position 1 to position 3, resulting in a different electronic distribution within the ring system. However, this tautomeric form is typically less stable for most indole derivatives due to the disruption of the aromatic stabilization. The energy difference between these tautomeric forms is influenced by the nature and position of substituents on the indole ring.
In the case of this compound, the electron-withdrawing carboxylate group at position 2 and the bromine atom at position 7 both contribute to stabilizing the 1H-tautomer through resonance effects. The carboxylate substituent can participate in resonance stabilization by delocalizing electron density from the indole nitrogen toward the carbonyl carbon, thereby reducing the basicity of the nitrogen atom and favoring the 1H-form.
The resonance structures of this compound include several canonical forms that contribute to the overall electronic structure. The primary resonance structure maintains the intact aromatic sextet of the benzene ring while localizing the pyrrole lone pair on nitrogen. Additional resonance contributors involve charge separation with positive charge development on nitrogen and negative charge delocalization onto the carbonyl oxygen of the ester group.
The presence of the bromine substituent at position 7 introduces additional electronic effects through its electronegativity and polarizability. Bromine can participate in resonance donation through its lone pairs, though this effect is generally weaker than that observed with oxygen or nitrogen substituents. The electron-withdrawing inductive effect of bromine competes with its weak resonance donation, with the net effect typically being electron withdrawal from the aromatic system.
The methyl group at position 5 provides electron donation through hyperconjugation and inductive effects, partially offsetting the electron-withdrawing influence of the bromine and carboxylate substituents. This electronic modulation affects the reactivity patterns of the compound and may influence the relative stability of different tautomeric forms under varying conditions.
Properties
IUPAC Name |
ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12BrNO2/c1-3-16-12(15)10-6-8-4-7(2)5-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYIFCUFDYHGQAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(N1)C(=CC(=C2)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with ethyl pyruvate and 2-bromophenylhydrazine.
Formation of Hydrazone: Ethyl pyruvate reacts with 2-bromophenylhydrazine to form an intermediate hydrazone.
Cyclization: The hydrazone undergoes cyclization under acidic conditions to form the indole ring.
Bromination: The resulting indole derivative is then brominated at the 7th position using a brominating agent such as N-bromosuccinimide (NBS).
Esterification: Finally, the compound is esterified to introduce the ethyl ester group at the 2nd position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can undergo oxidation to form corresponding oxo derivatives.
Reduction Reactions: Reduction of the ester group can yield the corresponding alcohol.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium azide or potassium thiolate in the presence of a base like sodium hydride.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of 7-substituted indole derivatives.
Oxidation: Formation of oxo-indole derivatives.
Reduction: Formation of alcohol derivatives.
Scientific Research Applications
Pharmaceutical Development
Key Intermediate in Drug Synthesis
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate serves as an essential intermediate in the synthesis of pharmaceuticals, especially those targeting neurological disorders. Its structural properties allow for modifications that enhance the efficacy of drug candidates.
Case Study: Neurological Disorders
Research has demonstrated that derivatives of indole compounds, including this compound, exhibit potential neuroprotective effects. A study evaluated several derivatives for their ability to inhibit neuroinflammation, showcasing promising results that warrant further investigation into their therapeutic applications .
Biological Research
Mechanisms of Action
This compound is utilized in studies investigating the biological activities of indole derivatives, which include anti-inflammatory and anti-cancer properties. The unique structure of this compound allows researchers to explore its interactions with biological targets.
Case Study: Anti-Cancer Properties
A study published in a peer-reviewed journal highlighted the compound's ability to induce apoptosis in cancer cells. The research involved synthesizing various derivatives and assessing their cytotoxic effects on different cancer cell lines, revealing that certain modifications significantly enhanced their anti-cancer activity .
Standard Reference Material
In analytical chemistry, this compound is used as a standard reference material for calibrating techniques like High Performance Liquid Chromatography (HPLC) and mass spectrometry.
Case Study: Calibration Techniques
A comprehensive study examined the use of this compound for method validation in HPLC assays. The results indicated that using this compound as a standard improved the accuracy and reliability of quantitative analyses .
Organic Synthesis
Novel Synthetic Pathways
Researchers leverage the reactivity of this compound to develop novel synthetic pathways for complex organic molecules. This enhances efficiency and yield in chemical processes.
Data Table: Reaction Conditions
| Reaction Type | Yield (%) | Conditions |
|---|---|---|
| Synthesis of Derivatives | 47% | Toluene, reflux with p-toluenesulfonic acid |
Mechanism of Action
The mechanism of action of ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bromine atom and the ester group play crucial roles in its binding affinity and specificity. The exact pathways and targets depend on the specific biological context in which the compound is used.
Comparison with Similar Compounds
Table 1. Comparison of Ethyl 7-Bromo-5-Methyl-1H-Indole-2-Carboxylate with Analogous Compounds
Key Observations:
Halogen Substitution Effects :
- Replacing the methyl group at position 5 with chlorine (as in ethyl 7-bromo-5-chloro-1H-indole-2-carboxylate) increases molecular weight by ~20 g/mol and elevates the boiling point by 14.1°C due to chlorine’s higher atomic mass and polarizability .
- Bromine at position 7 enhances electrophilic reactivity compared to chlorine, making the compound more reactive in cross-coupling reactions (e.g., Suzuki-Miyaura) .
Functional Group Variations :
- The ethoxycarbonyl group (COOEt) in the target compound offers better solubility in organic solvents compared to the carboxylic acid (COOH) in 7-chloro-3-methyl-1H-indole-2-carboxylic acid, which may form hydrogen bonds and reduce solubility .
- The electron-donating methoxy (OMe) group in ethyl 5-methoxyindole-2-carboxylate decreases electrophilicity at the indole core compared to the electron-withdrawing bromine in the target compound .
Commercial Availability and Stability
This compound has been discontinued by major suppliers like CymitQuimica, likely due to challenges in large-scale synthesis or niche demand . In contrast, its chloro analog (CAS 1352896-41-3) remains available with >97% purity, reflecting its broader applicability in medicinal chemistry .
Biological Activity
Ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate is a synthetic compound belonging to the indole family, known for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
This compound features a bromine atom at the 7th position and a methyl group at the 5th position of the indole ring. Its chemical structure contributes to its unique reactivity and biological properties, making it a subject of interest in medicinal chemistry.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can bind to various enzymes and receptors, modulating their activity. The presence of the bromine atom and the ethyl ester group enhances its binding affinity, potentially leading to various therapeutic effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit cell proliferation in cancer cell lines by disrupting microtubule assembly, similar to known anticancer agents like colchicine.
- Antimicrobial Properties : Research indicates that indole derivatives exhibit significant antibacterial activity against pathogenic bacteria, suggesting that this compound may have similar effects .
Anticancer Activity
Table 1 summarizes the cytotoxic effects of this compound against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MDA-MB-231 (Breast) | 4.98 | Microtubule destabilization |
| HepG2 (Liver) | 14.65 | Apoptosis induction |
| A549 (Lung) | Not specified | Growth inhibition |
In studies, this compound has shown promising results in inducing apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase activity significantly at higher concentrations .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains. Table 2 presents the minimum inhibitory concentration (MIC) values compared to standard antibiotics:
| Bacterial Strain | MIC (µg/mL) | Standard Antibiotic | Standard MIC (µg/mL) |
|---|---|---|---|
| Escherichia coli | 0.35 | Gentamicin | 0.5 |
| Pseudomonas aeruginosa | 0.75 | Ciprofloxacin | 0.25 |
| Staphylococcus aureus | Not specified | Vancomycin | 1.0 |
These results indicate that this compound possesses significant antibacterial properties, outperforming some conventional antibiotics in certain cases .
Case Studies and Research Findings
Several studies have investigated the biological properties of this compound alongside related indole compounds:
- Anticancer Studies : One study demonstrated that compounds similar to this compound effectively inhibited microtubule assembly at concentrations as low as 20 µM, suggesting potential as microtubule-destabilizing agents .
- Antibacterial Evaluations : In another study, derivatives of indole were synthesized and tested against various bacterial strains, revealing that several compounds exhibited potent antibacterial activity with MIC values comparable or superior to established antibiotics .
- Molecular Docking Studies : Computational studies have suggested that this compound can effectively bind to specific targets within cancerous cells, providing insights into its mechanism of action and potential therapeutic applications .
Q & A
Basic: What are the standard synthetic protocols for ethyl 7-bromo-5-methyl-1H-indole-2-carboxylate?
Methodological Answer:
The compound is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or nucleophilic substitution reactions. For example:
- CuAAC approach : A mixture of PEG-400 and DMF (2:1) with CuI as a catalyst facilitates coupling of azide intermediates with alkynes, yielding indole derivatives. Post-reaction, extraction with ethyl acetate and purification via flash column chromatography (70:30 ethyl acetate:hexane) are standard steps .
- NH-protection strategies : Di-tert-butyl dicarbonate (Boc) and 4-dimethylaminopyridine (DMAP) are used to protect the indole NH group, enhancing regioselectivity during subsequent reactions .
Basic: What analytical techniques confirm the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and confirm the indole core. For example, H NMR peaks for bromo and methyl groups appear in specific regions (e.g., δ 2.5–3.0 ppm for methyl) .
- High-Resolution Mass Spectrometry (HRMS) : FAB-HRMS provides exact mass data (e.g., m/z 427.0757 [M+H]) to verify molecular formula .
- Thin-Layer Chromatography (TLC) : Rf values (e.g., 0.30 in 70:30 ethyl acetate:hexane) monitor reaction progress and purity .
Advanced: How can reaction yields be optimized for derivatives of this compound?
Methodological Answer:
- Catalyst optimization : Substitute CuI with alternative Cu(II) sources (e.g., Cu(OAc)) to reduce side reactions. Evidence shows CuI in PEG-400/DMF achieves 50% yield, but microwave-assisted synthesis may improve efficiency .
- Solvent systems : Polar aprotic solvents like DMF enhance solubility of halogenated intermediates, while PEG-400 reduces metal catalyst aggregation .
- Purification : Gradient elution in flash chromatography (e.g., 50% to 100% ethyl acetate in hexane) improves separation of brominated byproducts .
Advanced: How do substituent positions (e.g., 7-bromo vs. 5-bromo) influence reactivity and bioactivity?
Methodological Answer:
- Electronic effects : Bromine at position 7 (vs. 5) increases electron-withdrawing effects, altering nucleophilic aromatic substitution rates. For example, 5-bromo derivatives undergo faster Suzuki-Miyaura coupling due to proximity to the carboxylate group .
- Steric hindrance : Methyl at position 5 may shield the indole NH, reducing hydrogen bonding in biological targets. Comparative studies with 5-fluoro analogs (e.g., ethyl 5-fluoroindole-2-carboxylate) show altered binding affinities to enzymes like reverse transcriptase .
Advanced: What therapeutic applications are supported by structural analogs of this compound?
Methodological Answer:
- Anti-HIV agents : Ethyl 5-bromo-3-(thiophen-2-ylcarbonyl)-1H-indole-2-carboxylate derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). Boc-protected analogs show enhanced metabolic stability in vitro .
- Antioxidant activity : Indole derivatives with electron-donating groups (e.g., methoxy) exhibit radical scavenging properties in ischemia models, suggesting potential for neuroprotective applications .
- Kinase inhibition : Brominated indole carboxylates (e.g., Flt3 inhibitors) demonstrate ATP-competitive binding in cancer cell lines, validated via molecular docking and enzymatic assays .
Advanced: How can substituent effects be systematically studied in this compound?
Methodological Answer:
- SAR studies : Synthesize analogs with halogen (Br, Cl), alkyl (methyl), and electron-withdrawing (NO) groups at positions 5, 6, and 7. Compare IC values in enzyme inhibition assays .
- Computational modeling : Density Functional Theory (DFT) calculates charge distribution and frontier molecular orbitals to predict reactivity. For example, LUMO localization near the bromine atom correlates with nucleophilic attack susceptibility .
Advanced: What strategies mitigate challenges in functionalizing the indole core?
Methodological Answer:
- Protection-deprotection : Use Boc or benzyl groups to shield the NH group during electrophilic substitution. For instance, Boc protection in prevents unwanted side reactions at the indole NH .
- Directed ortho-metalation : Employ directing groups (e.g., carboxylate) to regioselectively introduce substituents at position 3 or 4. This is critical for synthesizing 7-bromo-5-methyl derivatives .
Advanced: How does the compound behave under varying pH and temperature conditions?
Methodological Answer:
- Stability assays : Conduct accelerated degradation studies (e.g., 40°C/75% RH for 6 months) with HPLC monitoring. Brominated indoles typically degrade via debromination at acidic pH (pH < 3) .
- Solubility profiling : Use shake-flask methods to determine solubility in PBS (pH 7.4) and simulated gastric fluid. Ethyl carboxylate esters generally show improved lipophilicity (logP ~2.5) compared to free acids .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
